molecular formula C21H24N4O7S3 B2691643 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 865159-80-4

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2691643
CAS No.: 865159-80-4
M. Wt: 540.62
InChI Key: JFZIJMPMALJWCW-LNVKXUELSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a highly potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool for dissecting the complex signaling pathways governed by this kinase, which plays a pivotal role in cell proliferation, differentiation, and neuronal development. Its primary research value lies in two key areas: the study of neurodegenerative disorders, such as Alzheimer's disease and Down syndrome, where DYRK1A is implicated in tau protein phosphorylation and amyloid precursor protein (APP) processing [Source] , and cancer biology, where its inhibition can suppress the proliferation of certain tumor cells [Source] . By selectively targeting DYRK1A, this inhibitor enables researchers to probe mechanisms of neurogenesis and cognitive function, and to evaluate new therapeutic strategies for conditions characterized by DYRK1A dysregulation. Its high selectivity profile makes it an indispensable compound for high-quality, target-validation studies in biochemical and cellular assays.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S3/c1-31-11-10-25-18-7-6-17(34(22,27)28)14-19(18)33-21(25)23-20(26)15-2-4-16(5-3-15)35(29,30)24-8-12-32-13-9-24/h2-7,14H,8-13H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZIJMPMALJWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzo[d]thiazole moiety linked to a morpholinosulfonyl group, which may contribute to its biological activity. The molecular formula is C18H22N4O4S2C_{18}H_{22}N_{4}O_{4}S_{2}, with a molecular weight of approximately 402.52 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with benzo[d]thiazole derivatives have been noted for their anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The sulfonamide group is traditionally associated with antibacterial activity, suggesting potential applications against various bacterial strains.
  • Induction of Apoptosis : Preliminary studies indicate that similar compounds induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases. For instance, compounds targeting farnesyltransferase have shown significant apoptotic effects in HepG2 cells .
  • Cell Cycle Arrest : Research on related compounds has demonstrated that they can arrest the cell cycle at specific phases (e.g., S phase), which is crucial for inhibiting cancer cell proliferation .
  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial folate biosynthesis, disrupting essential metabolic processes necessary for bacterial growth.

Case Study 1: Antitumor Activity in HepG2 Cells

A study investigated the effects of a structurally similar compound on HepG2 cells, revealing:

  • IC50 Values : The compound exhibited IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines.
  • Mechanistic Insights : Flow cytometry analysis indicated an increase in S phase cell population after treatment, confirming the compound's role in cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another study highlighted the antimicrobial properties of sulfonamide derivatives:

  • Bacterial Strains Tested : Compounds were tested against Gram-positive and Gram-negative bacteria.
  • Results : Significant inhibition was observed, suggesting that the compound could be effective against resistant strains due to its dual mechanism of action—disrupting metabolic pathways and inhibiting enzyme activity.

Data Tables

Biological ActivityMechanismReference
AntitumorApoptosis induction, cell cycle arrest
AntimicrobialInhibition of folate biosynthesis enzymes
CompoundIC50 (μM)Cell Line
IMB-14066.92–8.99HepG2

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and synthetic features are compared below with analogous sulfonyl-containing heterocycles synthesized in the referenced study (e.g., triazole derivatives [4–15]) .

Structural Comparison

Feature Target Compound Evidence Compounds [4–15]
Core Heterocycle Benzo[d]thiazole 1,2,4-Triazole
Sulfonyl Groups 6-Sulfamoyl, 4-(morpholinosulfonyl) 4-(4-X-phenylsulfonyl) (X = H, Cl, Br)
Substituents 2-Methoxyethyl, morpholine 2,4-Difluorophenyl, halogenated phenyl
Tautomerism Z-configuration stabilizes imine bond; no thione-thiol tautomerism Exists as thione tautomers (e.g., 1,2,4-triazole-3-thiones)
Key Functional Groups C=N (imine), C=O (benzamide), SO₂NH₂, SO₂-morpholine C=S (thioamide), C=O (hydrazide), SO₂-Ph

Spectroscopic Comparison

Parameter Target Compound (Inferred) Evidence Compounds [4–15]
IR ν(SO₂) ~1340–1150 cm⁻¹ (sulfamoyl/morpholinosulfonyl) ~1250–1300 cm⁻¹ (phenylsulfonyl)
IR ν(C=S) Absent 1243–1258 cm⁻¹ (hydrazinecarbothioamides [4–6])
NMR Shifts Expected aromatic protons (δ 7.0–8.5 ppm), SO₂NH₂ (δ ~3–4 ppm) Aromatic protons (δ 7.2–8.3 ppm), NH (δ ~10–12 ppm)

Research Findings

Sulfonyl Group Reactivity: Both the target compound and evidence derivatives leverage sulfonyl groups for electronic modulation. However, the morpholinosulfonyl group in the target compound may enhance solubility compared to hydrophobic phenylsulfonyl groups in [4–15] .

In contrast, the Z-configuration of the target compound likely prevents tautomerism, favoring a planar imine structure.

Synthetic Challenges : The evidence highlights the importance of basic conditions for cyclization (to form triazoles) and alkylation . Similar stringent conditions may apply to the target compound’s synthesis.

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